molecular formula C21H25FN2O4S B14983489 1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B14983489
M. Wt: 420.5 g/mol
InChI Key: QIVYWVWWAFSPJZ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a fluorophenyl ring, and a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.

    Introduction of the Methanesulfonyl Group: The fluorophenyl ring is sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with similar compounds such as:

    1-[(4-Chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.

    1-[(4-Fluorophenyl)methanesulfonyl]-N-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide: The methoxy group is replaced with a hydroxy group, affecting its solubility and interaction with biological targets.

Properties

Molecular Formula

C21H25FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O4S/c1-28-20-5-3-2-4-18(20)14-23-21(25)17-10-12-24(13-11-17)29(26,27)15-16-6-8-19(22)9-7-16/h2-9,17H,10-15H2,1H3,(H,23,25)

InChI Key

QIVYWVWWAFSPJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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